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molecular formula C15H26O4 B086015 1,4-Dioxacycloheptadecane-5,17-dione CAS No. 105-95-3

1,4-Dioxacycloheptadecane-5,17-dione

Cat. No. B086015
M. Wt: 270.36 g/mol
InChI Key: XRHCAGNSDHCHFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04499288

Procedure details

Sodium brassylate (0.33 gram) and aluminum stearate (1.09 gram) were added to 70 grams poly(ethylene brassylate) and the mixture heated at 200° C. until a homogeneous viscous mass was obtained. The molar ratio of sodium to aluminum was 2:1. The temperature was then increased to 312° C. and the pressure reduced to 0.3-0.5 mm Hg. The depolymerization reaction was complete in about 3 hours and 88.1 percent yield ethylene brassylate was obtained.
Name
Sodium brassylate
Quantity
0.33 g
Type
reactant
Reaction Step One
Name
aluminum stearate
Quantity
1.09 g
Type
reactant
Reaction Step One
[Compound]
Name
poly(ethylene brassylate)
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
88.1%

Identifiers

REACTION_CXSMILES
[C:1]([O-:17])(=[O:16])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([O-:15])=[O:14].[Na+].[Na+].[C:20]([O-])(=O)[CH2:21]CCCCCCCCCCCCCCCC.[Al+3].C([O-])(=O)CCCCCCCCCCCCCCCCC.C([O-])(=O)CCCCCCCCCCCCCCCCC.[Na].[Al]>>[C:1]1(=[O:17])[O:16][CH2:21][CH2:20][O:15][C:13](=[O:14])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:0.1.2,3.4.5.6,^1:80|

Inputs

Step One
Name
Sodium brassylate
Quantity
0.33 g
Type
reactant
Smiles
C(CCCCCCCCCCCC(=O)[O-])(=O)[O-].[Na+].[Na+]
Name
aluminum stearate
Quantity
1.09 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Al+3].C(CCCCCCCCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCCCCCCCC)(=O)[O-]
Name
poly(ethylene brassylate)
Quantity
70 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was then increased to 312° C.
CUSTOM
Type
CUSTOM
Details
The depolymerization reaction

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CCCCCCCCCCCC(=O)OCCO1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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